molecular formula C19H24N2O3 B5069993 N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide

N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide

Cat. No.: B5069993
M. Wt: 328.4 g/mol
InChI Key: UGWBTBHUVDJFGY-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide typically involves the functionalization of adamantane derivatives.

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic hydrogenation, oxidation, and other advanced organic synthesis techniques . The use of robust catalysts and optimized reaction conditions is crucial for the efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the adamantane core .

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The nitrobenzamide group can participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as:

  • 1-adamantylamine
  • 1-adamantylacetic acid
  • 1-adamantylmethanol

Uniqueness

N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide is unique due to the presence of both the adamantane core and the nitrobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12(19-9-13-6-14(10-19)8-15(7-13)11-19)20-18(22)16-2-4-17(5-3-16)21(23)24/h2-5,12-15H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWBTBHUVDJFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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